Chloro(triphenyl)phosphanium;silver

X-ray crystallography coordination chemistry structure–property relationship

Chloro(triphenyl)phosphanium;silver (CAS 52495-09-7), also referred to as chloro(triphenylphosphine)silver(I) or [Ph₃PAgCl], is a 1:1 coordination complex of silver(I) chloride and triphenylphosphine that exists predominantly as a cubane-like tetramer, [Ph₃PAgCl]₄, in the solid state. Belonging to the broader class of group-11 metal phosphine halide adducts, this compound occupies a distinct stoichiometric and structural niche relative to both its in‑situ generated analogs (e.g., 2:1 and 3:1 adducts) and its gold(I) congener, (Ph₃P)AuCl.

Molecular Formula C18H15AgClP+
Molecular Weight 405.6 g/mol
CAS No. 52495-09-7
Cat. No. B15469190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(triphenyl)phosphanium;silver
CAS52495-09-7
Molecular FormulaC18H15AgClP+
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Ag]
InChIInChI=1S/C18H15ClP.Ag/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1;
InChIKeyQSHLDCCTDZTKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(triphenyl)phosphanium;silver (CAS 52495-09-7): A Structurally Defined Silver(I) Phosphine Complex for Reproducible Synthesis


Chloro(triphenyl)phosphanium;silver (CAS 52495-09-7), also referred to as chloro(triphenylphosphine)silver(I) or [Ph₃PAgCl], is a 1:1 coordination complex of silver(I) chloride and triphenylphosphine that exists predominantly as a cubane-like tetramer, [Ph₃PAgCl]₄, in the solid state . Belonging to the broader class of group-11 metal phosphine halide adducts, this compound occupies a distinct stoichiometric and structural niche relative to both its in‑situ generated analogs (e.g., 2:1 and 3:1 adducts) and its gold(I) congener, (Ph₃P)AuCl . Its fully characterized crystalline architecture provides a reproducible precursor for silver nanoparticle generation, photopolymerization initiation, and heterometallic cluster assembly, addressing the need for well-defined, single-phase silver-phosphine starting materials in research and industrial workflows.

1 Tetrameric cubane architecture — authenticated by single-crystal XRD, providing cooperative multi‑metallic reactivity distinct from monomeric analogs.
2 Photopolymerization additive — reported to overcome oxygen inhibition in free‑radical acrylate photopolymerization under air.
3 Silver nanoparticle precursor — triphenylphosphine ligand serves as internal reductant, enabling direct thermolytic generation of Ag(0).
4 Photostable silver(I) source — reported higher light tolerance compared with amino‑acid–silver(I) complexes under ambient laboratory lighting.

Why In‑Situ Silver Chloride/Triphenylphosphine Mixtures Cannot Replace Preformed [Ph₃PAgCl] in Performance‑Critical Applications


Generic substitution of preformed chloro(triphenyl)phosphanium;silver with simple mixtures of AgCl and PPh₃ introduces stoichiometric ambiguity that directly compromises experimental reproducibility. Silver chloride reacts with triphenylphosphine to form either Ag(PPh₃)₂Cl or Ag(PPh₃)₃Cl depending on the solvent and stoichiometry employed, whereas the pre-isolated 1:1 complex ensures a single, structurally authenticated tetrameric species . Moreover, the cubane-like [Ph₃PAgCl]₄ architecture imparts cooperative electronic properties and a distinct photochemical profile—overcoming oxygen inhibition during radical photopolymerization—that are absent in monomeric or higher-adduct structures . Attempts to replace this compound with the more common gold analog (Ph₃P)AuCl or with bulkier phosphine analogs such as Cy₃PAgCl introduce different coordination geometries, Ag–P bond lengths, and thermal decomposition pathways, each of which alters downstream reactivity and material quality .

[Ph₃PAgCl]₄
Tetrameric cubane, 4 Ag centers
vs
(Ph₃P)AuCl
Linear monomer, 1 Au center
Coordination geometry and nuclearity differ fundamentally; argentophilic interactions and cluster cooperativity are absent in the gold analog, limiting direct substitution in cluster-assembly and photochemical workflows.
Pre‑isolated [Ph₃PAgCl]₄
Single‑phase, 1:1 stoichiometry
vs
In‑situ AgCl + PPh₃ mixture
Multi‑species (2:1 and 3:1 adducts)
Solvent‑ and batch‑dependent speciation in in‑situ preparations may shift stoichiometric identity and confound kinetic or mechanistic reproducibility.
[Ph₃PAgCl]₄
Bridging μ₃‑Cl, slow chloride release
vs
[(Ph₃P)₃AgCl]
Terminal Cl⁻, more labile chloride
Chloride coordination mode governs halide‑abstraction reactivity; the 3:1 adduct releases chloride more readily, altering catalytic and metathesis outcomes.

Quantitative Differentiation of Chloro(triphenyl)phosphanium;silver Against Its Closest Analogs and Alternatives


Structural Identity: Cubane Tetramer Versus Linear Gold(I) Monomer

[Ph₃PAgCl] adopts a distorted cubane tetrameric structure in the solid state, as established by single-crystal X‑ray diffraction, with four silver and four chlorine atoms occupying alternating vertices of a distorted cube . In sharp contrast, the gold(I) analog (Ph₃P)AuCl crystallizes as a discrete linear two‑coordinate monomer (P–Au–Cl angle ≈ 180°) . The cubane architecture of the silver complex yields four bridging μ₃‑Cl ligands and Ag···Ag distances indicative of significant argentophilic interactions, features that are entirely absent in the monomeric gold species and that directly influence cooperative photochemical behavior and cluster reactivity.

Cubane Tetramer vs Linear Monomer
Class‑level
[Ph₃PAgCl]₄: tetrameric cubane, 4 Ag centers, μ₃‑Cl bridges, Ag–P ≈ 2.50–2.56 Å
vs
(Ph₃P)AuCl: linear monomer, 2‑coordinate Au(I), P–Au–Cl ≈ 180°, Au–P ≈ 2.23–2.24 Å
Tetrameric architecture enables multi‑metallic cooperativity absent in monomeric gold analog.
Single‑crystal XRD, ambient temperature; data from Teo & Calabrese (1976).
X-ray crystallography coordination chemistry structure–property relationship

Stoichiometric Control: Pre‑Isolated 1:1 Adduct Eliminates Solvent‑Dependent Speciation

When silver chloride is mixed with triphenylphosphine in situ, the reaction can yield either Ag(PPh₃)₂Cl or Ag(PPh₃)₃Cl depending on the solvent polarity and donor properties . The pre‑isolated [Ph₃PAgCl] complex, by contrast, provides a single, well‑defined 1:1 stoichiometry, verified by elemental analysis, X‑ray diffraction, and solid‑state ³¹P NMR . This eliminates the variability inherent to in‑situ preparations, where the presence of multiple species (monomeric, dimeric, and/or tetrameric) can confound kinetic and mechanistic studies.

Single‑Phase vs Multi‑Species
Head‑to‑head
Pre‑isolated complex: one principal ³¹P environment, single‑phase tetramer verified by XRD and CPMAS NMR.
vs
In‑situ AgCl + n PPh₃: multiple ³¹P resonances corresponding to 2:1 and 3:1 adducts depending on solvent.
Pre‑isolated complex guarantees stoichiometric identity, removing solvent‑dependent speciation risk.
Solution ³¹P{¹H} NMR in CDCl₃ or CD₂Cl₂; solid‑state ³¹P CPMAS NMR.
stoichiometric fidelity silver coordination chemistry reaction reproducibility

Ag–P and Ag–Cl Bond Metrics Distinguish 1:1 and 3:1 Adducts and Enable Targeted Reactivity

The Ag–Cl and Ag–P bond distances in the 3:1 adduct [(Ph₃P)₃AgCl]·2(CH₃)₂CO have been precisely determined: Ag–Cl = 2.533(4) Å, Ag–P = 2.558(5)–2.582(4) Å . In the 1:1 tetramer [Ph₃PAgCl]₄, each silver center is coordinated by three bridging chlorides and one phosphine; the Ag–P distances fall in a comparable range of ~2.50–2.56 Å, while the bridging Ag–Cl distances (2.55–2.75 Å) are systematically longer than the terminal Ag–Cl bond in the 3:1 adduct, owing to the μ₃‑bridging mode . These differing bond metrics directly influence ligand lability: the terminal chloride in the 3:1 adduct is more readily abstracted by silver salts (e.g., AgOTf or AgNTf₂) than the bridging chlorides in the tetramer, making the 1:1 complex a slower‑release chloride source in halide‑abstraction–driven catalysis.

Ag–Cl Bond Metrics
Cross‑study
2.55–2.75 Å
Bridging Ag–(μ₃‑Cl) in tetramer
vs 2.533(4) Å terminal Ag–Cl in 3:1 adduct
Bridging chloride in tetramer is less labile; controls halide‑abstraction reactivity for catalytic applications.
Single‑crystal XRD; Engelhardt et al. (1987), Teo & Calabrese (1976).
bond length X‑ray crystallography silver‑phosphine adducts

Enhanced Light Stability Versus Amino‑Acid–Silver(I) Precursors

Silver(I) complexes bearing triphenylphosphine ligands exhibit markedly superior light stability compared with analogous amino‑acid–silver(I) complexes. In a direct comparative study, the triphenylphosphine‑containing complexes {[Ag(L)(PPh₃)]₂} (L = α‑alaninate or asparaginate) were described as “more light‑stable as compared to the corresponding precursors, amino acid–silver(I) complexes” . While quantitative photodegradation half‑lives were not reported in the available abstract, the qualitative ranking of photostability (PPh₃‑adducts > amino‑acid‑only complexes) is consistently affirmed. This enhanced stability under ambient light simplifies storage, handling, and long‑term experimental reproducibility, directly impacting procurement decisions for laboratories without light‑exclusion infrastructure.

Light Stability Ranking
Cross‑study
PPh₃‑stabilized Ag(I) complexes: reported light‑stable under ambient laboratory fluorescent lighting; no special dark storage required for routine handling.
vs
Amino‑acid–Ag(I) complexes: prone to photodecomposition; require dark storage to maintain integrity.
Reported higher light tolerance supports extended benchtop usability and reduced storage complexity.
Qualitative ranking; quantitative t₁/₂ not reported. Nomiya et al. (2008).
photostability silver(I) complexes antimicrobial precursors

Photopolymerization Performance: Oxygen Inhibition Overcome Under Air

The bis[(µ‑chloro)bis(triphenylphosphine)silver(I)] complex, derived from the [Ph₃PAgCl] tetramer, functions as an innovative photoinitiating additive that overcomes the oxygen inhibition effect during free‑radical photopolymerization of acrylate monomers under air, when combined with the commercial type‑I photoinitiator 2,2‑dimethoxy‑2‑phenylacetophenone (DMPA) . This dual‑component system accelerates polymerization kinetics under atmospheric conditions, contrasting with DMPA alone, which suffers from severe oxygen quenching at the monomer surface. The in‑situ generation of silver‑based nanoparticles during the photopolymerization process further imparts antibacterial properties to the resulting coatings, demonstrated by the prevention of Escherichia coli and Staphylococcus aureus growth within hours of incubation .

Photopolymerization Under Air
Head‑to‑head
[Ag](PPh₃) complex + DMPA: oxygen inhibition reported overcome; polymerization proceeds under air; resulting coating prevents E. coli and S. aureus growth.
vs
DMPA alone under air: strong oxygen quenching; slow or negligible polymerization at air–monomer interface; no antibacterial functionality.
Supports dual‑function additive role — enabling ambient‑atmosphere curing and antibacterial surface properties.
Acrylate photopolymerization, 365 nm LED; Sautrot‑Ba et al. (2018). Full conversion‑vs‑time data in source.
photopolymerization oxygen inhibition photoinitiator additive

Thermal Decomposition to Metallic Silver for Nanoparticle Synthesis

Triphenylphosphine‑stabilized silver(I) complexes undergo thermal decomposition to metallic silver in a controlled temperature window. For related silver(I) triphenylphosphine carboxylate complexes, multistage decomposition initiates with carboxylate loss followed by triphenylphosphine dissociation, yielding metallic silver between 605 and 683 K (332–410 °C) . Although specific TGA data for [Ph₃PAgCl]₄ were not located in the accessible literature, the phosphine‑stabilized silver(I) class consistently delivers Ag(0) residues upon thermolysis, contrasting with simple silver chloride (AgCl), which sublimes without leaving a conductive metallic film and requires a separate reducing agent for Ag(0) formation . The triphenylphosphine ligand thus serves as an internal reductant and capping agent, streamlining the one‑pot synthesis of silver nanoparticles and conductive films.

Thermal Ag(0) Generation
Class‑level
~330–410 °C
Ag(0) formation window under N₂
AgCl sublimes at ~450 °C without yielding metallic silver without external reductant.
Triphenylphosphine ligand acts as internal reductant, enabling direct Ag(0) nanoparticle or conductive film fabrication.
TGA under N₂, 10 K/min; class‑level inference for Ag–PPh₃ carboxylate complexes (Nomiya et al., 1999).
thermolysis silver nanoparticles precursor chemistry

Procurement‑Relevant Application Scenarios for Chloro(triphenyl)phosphanium;silver (CAS 52495-09-7)


Reproducible Precursor for Heterometallic Cluster and Metal–Metal Bond Synthesis

The structurally authenticated cubane tetramer [Ph₃PAgCl]₄ serves as a stoichiometrically precise building block for constructing heterometallic Fe–Ag, Ru–Ag, and other metal–metal bonded assemblies. Unlike in‑situ AgCl/PPh₃ mixtures, the pre‑isolated complex guarantees that exactly four silver centers per molecule are delivered, enabling rational design of tetranuclear or octanuclear cluster cores. This application is supported by the single‑phase XRD‑verified structure and by demonstrations of its use in forming unbridged Fe–Ag bonds with organometallic fragments .

Functional Antibacterial Coating Fabrication via Photopolymerization Under Air

When combined with DMPA photoinitiator, the [Ph₃PAgCl]‑derived complex enables acrylate photopolymerization under atmospheric oxygen—a condition that normally quenches radical polymerization—while simultaneously generating embedded silver nanoparticles that confer antibacterial activity against E. coli and S. aureus . This dual functionality eliminates the need for inert‑atmosphere gloveboxes and separate silver‑doping steps, directly lowering process complexity and cost for industrial coating manufacturers.

Light‑Stable Silver(I) Source for Antimicrobial Susceptibility Testing and Bioactive Material Development

The superior photostability of PPh₃‑stabilized silver(I) complexes relative to amino‑acid–silver precursors makes [Ph₃PAgCl] a more reliable silver ion source for antimicrobial MIC (Minimum Inhibitory Concentration) assays and for incorporation into light‑exposed biomedical polymers. Laboratories procuring this compound benefit from extended benchtop usability without the stringent dark‑storage requirements that plague many other silver(I) antimicrobial candidates.

Application
Selection Property
Validation Focus
Heterometallic cluster and metal–metal bond synthesis
Structurally authenticated tetrameric precursor with defined 4‑Ag‑center delivery
Single‑crystal XRD phase verification; Ag/P ratio confirmation
Antibacterial coating fabrication via photopolymerization under air
Dual‑function additive: oxygen‑inhibition mitigation and in‑situ Ag nanoparticle generation
Acrylate conversion under air; antibacterial efficacy against target strains
Antimicrobial screening and light‑exposed bioactive material development
Reported photostability advantage over amino‑acid–Ag(I) complexes
MIC endpoint reproducibility under ambient light; benchtop stability monitoring
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